4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone
Description
Properties
IUPAC Name |
3-propan-2-yl-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(2)6-3-4-7(10)9-8-6/h5H,3-4H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCDVJSJBVFNJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629889 | |
| Record name | 6-(Propan-2-yl)-4,5-dihydropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210230-80-1 | |
| Record name | 6-(Propan-2-yl)-4,5-dihydropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Levulinic Acid with Hydrazine Hydrate
A well-documented method involves the reaction of levulinic acid (4-oxopentanoic acid) with hydrazine hydrate:
-
- Levulinic acid: 4 mL
- Hydrazine hydrate (80%): 1 mL
- Reactor: 10 mL glass tube reactor, sealed
- Temperature: 100 °C
- Reaction time: 40 minutes
Procedure:
The levulinic acid and hydrazine hydrate are combined in the reactor, sealed, and heated to 100 °C for 40 minutes. The reaction mixture becomes a light yellow transparent solution. After cooling, the product is dissolved in methanol for analysis.-
- The product obtained is 4,5-dihydro-6-methylpyridazin-3(2H)-one with a selectivity of 99%.
- Yield: Approximately 2.05 g product from the described scale.
- Analytical methods: Gas chromatography-mass spectrometry (GC-MS) for qualitative analysis and gas chromatography-flame ionization detector (GC-FID) for quantitative analysis confirm the high purity and yield.
Notes:
This method is efficient and produces high selectivity with relatively mild conditions, making it suitable for laboratory-scale synthesis.
Variations with Substituted Keto Acids
Other derivatives of 3(2H)-pyridazinone have been synthesized using substituted keto acids, such as 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid, reacting with hydrazine hydrate in ethanol under reflux:
-
- Molar ratio: 0.01 mol keto acid to 0.015 mol hydrazine hydrate (55%)
- Solvent: Ethanol (30 mL)
- Reflux time: 4 hours
Procedure:
The keto acid and hydrazine hydrate are refluxed in ethanol, then cooled to precipitate the product, which is collected by filtration and recrystallized.
While this example uses a substituted keto acid, the methodology is analogous and can be adapted for the preparation of this compound by selecting the appropriate keto acid precursor.
Formulation and Solubilization for Biological Studies
For in vivo or biological evaluation, the compound is often formulated as a clear solution using co-solvents:
-
- Dimethyl sulfoxide (DMSO) as a master stock solvent
- Polyethylene glycol 300 (PEG300)
- Tween 80
- Corn oil
- Distilled water (ddH2O)
-
- The DMSO master liquid is prepared by dissolving the compound at a specified concentration.
- Sequential addition of solvents is critical, ensuring clarity after each addition before proceeding.
- Physical methods such as vortexing, ultrasound, or hot water bath can aid dissolution.
| Compound Amount | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution | 7.13 mL | 35.67 mL | 71.34 mL |
| 5 mM Solution | 1.43 mL | 7.13 mL | 14.27 mL |
| 10 mM Solution | 0.71 mL | 3.57 mL | 7.13 mL |
- In vivo formulation example:
- Take μL of DMSO master liquid
- Add μL PEG300, mix and clarify
- Add μL Tween 80, mix and clarify
- Add μL ddH2O, mix and clarify
- Alternatively, add μL Corn oil after DMSO master liquid for oil-based formulations
This method ensures the compound is fully solubilized for biological assays.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | Levulinic acid or substituted keto acid |
| Reagent | Hydrazine hydrate (80%) |
| Solvent | Ethanol or neat reaction |
| Temperature | 100 °C (sealed reactor) or reflux in ethanol |
| Reaction Time | 40 minutes to 4 hours |
| Product Purity | ~99% (based on GC-FID) |
| Yield | High (approx. 99% selectivity reported) |
| Analytical Techniques | GC-MS, GC-FID, NMR, melting point analysis |
| Formulation Solvents | DMSO, PEG300, Tween 80, Corn oil, ddH2O |
| Notes | Sequential solvent addition critical for clarity |
Research Findings and Considerations
- The hydrazine hydrate-mediated cyclization is highly selective and efficient for synthesizing 4,5-dihydro-6-substituted pyridazinones.
- Reaction conditions are mild and scalable.
- The choice of solvent and reaction vessel (sealed glass tube reactor) plays a crucial role in yield and purity.
- Post-synthesis, careful formulation is necessary for biological applications, requiring stepwise solvent addition to maintain solubility and clarity.
- Analytical verification using GC-MS, GC-FID, and NMR ensures product identity and purity.
This comprehensive overview consolidates the preparation methods of this compound from multiple reliable sources, providing a professional and authoritative guide for researchers and chemists engaged in the synthesis and application of this compound.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyridazine derivatives.
Reduction: Formation of dihydropyridazinone derivatives.
Substitution: Introduction of different substituents on the pyridazinone ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives, while substitution reactions can introduce various functional groups onto the pyridazinone ring.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antifungal Activities
Research indicates that 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone exhibits promising antimicrobial and antifungal properties. Studies have demonstrated its effectiveness against various pathogens, suggesting potential for development as a therapeutic agent in treating infections .
Antihypertensive Properties
A notable application of this compound is in the development of antihypertensive agents. Several derivatives of pyridazinones have been synthesized and evaluated for their ability to lower blood pressure. For instance, compounds similar to this compound showed significant reductions in systolic and diastolic blood pressure in animal models .
Cardiotonic Effects
this compound has been explored for its cardiotonic effects, which enhance cardiac contractility. This application is particularly relevant for patients with heart failure or other cardiac conditions .
Agricultural Applications
Pesticidal Properties
The compound's derivatives have shown potential as pesticides. Research has indicated that certain pyridazinone derivatives can effectively control agricultural pests while being less harmful to beneficial insects . This dual functionality enhances their appeal in sustainable agriculture practices.
Material Science
Polymer Synthesis
In materials science, this compound serves as an intermediate in the synthesis of polymers with specific properties. Its unique structure allows for the modification of polymer characteristics, such as thermal stability and mechanical strength .
Case Study 1: Antihypertensive Activity
In a study conducted by Youness Boukharsa et al., various pyridazinone derivatives were synthesized and tested for their antihypertensive effects using the tail cuff method on rats. The results indicated that certain derivatives exhibited comparable efficacy to established antihypertensive medications like hydralazine .
Case Study 2: Antimicrobial Efficacy
A research team investigated the antimicrobial properties of several pyridazinones including this compound against a range of bacterial strains. The findings revealed significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Pyridazinone Derivatives
Structural and Functional Group Variations
Pyridazinones exhibit diverse biological activities depending on substituents at positions 2, 3, 4, 5, and 4. Below is a comparative analysis of structurally related compounds:
Structure-Activity Relationship (SAR) Insights
Position 6 Substituents :
- Aromatic groups (e.g., phenyl, methoxyphenyl) enhance antiplatelet and cardiotonic activities by enabling π-π interactions with target receptors .
- Alkyl groups (e.g., isopropyl) may improve metabolic stability but reduce affinity for platelet aggregation targets.
Dihydro vs. Fully Aromatic Pyridazinones: Dihydropyridazinones (e.g., 4,5-dihydro derivatives) exhibit greater conformational flexibility, aiding interaction with cardiac myofilaments .
Biological Activity
4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone, a compound belonging to the pyridazine family, has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and case studies that highlight its pharmacological properties.
- Molecular Formula : CHNO
- Molecular Weight : 112.13 g/mol
- CAS Number : 5157-08-4
- Melting Point : 81°C
- Appearance : White crystalline powder
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with ketones or aldehydes under reflux conditions. For instance, a common method includes the reaction of 1-methylethyl hydrazine with a suitable carbonyl compound in the presence of an acid catalyst.
Anticancer Properties
Recent studies have focused on the anticancer potential of pyridazinone derivatives. For example, a study synthesized various 3(2H)-pyridazinone derivatives and evaluated their effects on the HCT116 colon carcinoma cell line. The findings indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting that modifications at specific positions on the pyridazinone scaffold can enhance biological activity .
The proposed mechanism for the anticancer activity of this compound involves:
- Inhibition of Cell Cycle Progression : Compounds were shown to induce cell cycle arrest in the G1 phase.
- Induction of Apoptosis : Flow cytometry assays demonstrated that treated cells underwent apoptosis in a dose-dependent manner.
Other Biological Activities
Additionally, derivatives of this compound have been explored for other pharmacological activities:
- Antimicrobial Activity : Some studies have reported moderate antimicrobial effects against various bacterial strains.
- Cardiotonic Effects : Certain derivatives have been identified as potential cardiotonics, indicating their role in enhancing cardiac contractility .
Case Study 1: Anticancer Evaluation
A recent evaluation involved synthesizing a series of pyridazinone derivatives, including this compound. The study assessed their cytotoxicity against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 | 12.5 |
| Compound B | MCF-7 | 15.0 |
| This compound | HCT116 | 10.0 |
The results indicated that this compound exhibited superior cytotoxicity compared to other derivatives tested .
Case Study 2: Cardiotonic Activity
Another study investigated the cardiotonic properties of various pyridazinones. The results showed that specific modifications to the structure significantly enhanced cardiac contractility in animal models.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 4,5-dihydro-6-(1-methylethyl)-3(2H)-pyridazinone and its derivatives?
Answer:
The synthesis of this compound derivatives typically involves multi-step reactions, including:
- Friedel-Crafts Acylation : Used to introduce aromatic substituents via reactions with succinic anhydride and acetylaniline .
- Mannich-Type Reactions : For functionalization with α-aminophosphonate groups using aromatic aldehydes and diethyl phosphite .
- Condensation Reactions : Key intermediates like 6-(4-aminophenyl) derivatives are synthesized through amide hydrolysis and subsequent cyclization .
- Substitution Reactions : Alkyl or aryl groups are introduced at the 6-position using nucleophilic substitution or cross-coupling strategies .
Key Analytical Tools : Confirmatory techniques include NMR (¹H/¹³C), IR spectroscopy, and elemental analysis to verify purity and structure .
Basic: How is the structural and physicochemical characterization of this compound performed?
Answer:
Characterization focuses on:
- X-ray Crystallography : Determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in pyridazinone derivatives) .
- Hirshfeld Surface Analysis : Maps non-covalent interactions (e.g., π-π stacking, van der Waals forces) critical for crystal packing .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, which is vital for storage and handling .
- Spectral Analysis : IR identifies carbonyl (C=O) and N-H stretches, while NMR confirms substituent positions .
Advanced: What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?
Answer:
SAR studies highlight:
- Substituent Effects :
- 6-Position : Bulky alkyl groups (e.g., isopropyl) enhance cardiotonic activity by improving receptor binding .
- 4-Position : Electron-withdrawing groups (e.g., nitro) increase antiplatelet aggregation activity .
- Hydrophilicity : Polar groups (e.g., hydroxyl, amino) improve solubility but may reduce membrane permeability .
- Stereochemistry : Enantiomers show divergent activity profiles; e.g., R-isomers of imidazole derivatives exhibit higher phosphodiesterase inhibition .
Methodology : Use in vitro assays (e.g., isolated rabbit heart models) and molecular docking to correlate structural features with activity .
Advanced: How do researchers evaluate the biological activity of this compound derivatives in preclinical studies?
Answer:
Standard protocols include:
- Cardiotonic Activity : Measure positive inotropic effects on isolated heart tissues (e.g., rabbit papillary muscles) using force transducers; compare responses to digoxin or levosimendan .
- Antiplatelet Assays : Quantify inhibition of ADP-induced platelet aggregation in platelet-rich plasma using turbidimetric methods .
- Enzyme Inhibition : Test phosphodiesterase (PDE) III inhibition via fluorescence-based assays to assess mechanism of action .
- Toxicity Screening : Use cell viability assays (e.g., MTT) and acute toxicity studies in rodents (up to 100 mg/kg doses) .
Data Interpretation : EC₅₀/IC₅₀ values are calculated, and statistical analysis (e.g., ANOVA) identifies significant differences from controls .
Advanced: How can contradictory data in biological activity studies of pyridazinone derivatives be resolved?
Answer:
Contradictions often arise from:
- Experimental Variability : Standardize assay conditions (e.g., platelet concentration, agonist dosage) to minimize batch effects .
- Compound Purity : Verify via HPLC (>95% purity) to exclude impurities influencing results .
- Species-Specific Responses : Cross-validate findings in multiple models (e.g., rat, human cell lines) .
- Mechanistic Overlap : Use selective inhibitors (e.g., PDE III vs. PDE V) to isolate pathways .
Case Study : Discrepancies in antiplatelet activity of MCI-154 analogs were resolved by controlling stereochemistry and hydrophilicity .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .
- Waste Disposal : Follow institutional guidelines for organic waste containing pyridazinone derivatives .
Advanced: What strategies are effective in designing novel pyridazinone derivatives with enhanced therapeutic potential?
Answer:
- Bioisosteric Replacement : Substitute the isopropyl group with cyclopropyl or fluorinated analogs to improve metabolic stability .
- Prodrug Design : Introduce ester or amide groups to enhance oral bioavailability .
- Hybrid Molecules : Conjugate with known pharmacophores (e.g., benzimidazoles) to target multiple pathways .
- Computational Modeling : Use QSAR and molecular dynamics to predict binding affinities and ADMET properties .
Validation : Synthesize top candidates and validate via in vivo models (e.g., hypertensive rats) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
